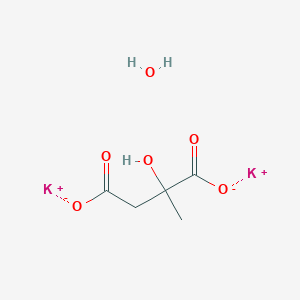

(+/-)-Potassium citramalate monohydrate

Description

(±)-Potassium citramalate monohydrate (CAS: 1030365-02-6) is a potassium salt of citramalic acid, a structural analog of malic acid. Its molecular formula is KOOCCH₂C(OH)(CH₃)COOK·H₂O, with a molecular weight of 242.31 g/mol . This compound exists as a racemic mixture (equal parts R- and S-enantiomers) and is commonly used in chemical synthesis, metabolic engineering, and as a reference standard in analytical chemistry .

Citramalic acid itself is a C₄ dicarboxylic acid with a methyl branch at the β-position, distinguishing it from malic acid. The potassium salt form enhances its solubility in aqueous systems, making it suitable for biological and industrial applications . Key commercial sources (e.g., Sigma-Aldrich, Chemodex) report purities ≥95%–97% .

Properties

Molecular Formula |

C5H8K2O6 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

dipotassium;2-hydroxy-2-methylbutanedioate;hydrate |

InChI |

InChI=1S/C5H8O5.2K.H2O/c1-5(10,4(8)9)2-3(6)7;;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 |

InChI Key |

QYWXEUYISHLCOP-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Biological Production Steps:

- Microorganism Selection : Choose a suitable microorganism like E. coli or S. cerevisiae.

- Gene Engineering : Introduce the citramalate synthase gene into the microorganism.

- Fermentation Conditions : Optimize fermentation conditions such as pH, temperature, and nutrient supply.

- Product Recovery : Recover citramalic acid from the fermentation broth.

Chemical Synthesis of Citramalic Acid

Chemically, citramalic acid can be synthesized through various methods, including the condensation of pyruvate and acetyl-CoA analogs. However, biological methods are generally more efficient and cost-effective for large-scale production.

Conversion to Potassium Citramalate Monohydrate

Once citramalic acid is obtained, it can be converted into this compound by reacting it with potassium hydroxide (KOH) in water.

Chemical Conversion Steps:

- Reaction Setup : Dissolve citramalic acid in water.

- Neutralization : Add KOH to the solution until the desired pH is reached.

- Crystallization : Allow the solution to cool slowly to facilitate crystallization of the potassium citramalate monohydrate.

- Purification : Filter and wash the crystals with cold water to obtain pure this compound.

Physical and Chemical Properties

| Property | Description |

|---|---|

| Chemical Formula | C₅H₆O₅·2K·H₂O |

| Molecular Weight | 242.3 g/mol |

| Appearance | White crystalline |

| Solubility | Soluble in water |

| Storage | Refrigerator |

Chemical Reactions Analysis

Types of Reactions

(+/-)-Potassium citramalate monohydrate undergoes various chemical reactions, including:

Condensation Reactions: Formation of citramalate from pyruvate and acetyl-CoA.

Oxidation and Reduction: Potential reactions involving the oxidation of citramalate to other derivatives.

Common Reagents and Conditions

Citramalate Synthase: The enzyme responsible for the condensation reaction.

Acetyl-CoA and Pyruvate: Substrates used in the synthesis of citramalate.

Major Products Formed

Scientific Research Applications

Fermentation Processes

Recent studies have demonstrated the use of (+/-)-potassium citramalate monohydrate as a substrate for fermentation processes aimed at producing valuable organic acids. For instance, Yuxiao Wu et al. explored the conversion of glucose to methacrylic acid via citramalate using engineered Escherichia coli strains. The study highlighted:

- High Yield Production : A knockout strain achieved a citramalate yield of 91% of the theoretical maximum, significantly higher than previous yields .

- Biotechnological Pathway : The fermentation pathway involved optimizing gene knockouts to minimize side product formation, leading to enhanced efficiency in citramalate production .

Yeast Engineering

Another innovative application involves the engineering of Issatchenkia orientalis, a yeast capable of producing citramalate under low pH conditions. The integration of the cimA gene from Methanocaldococcus jannaschii into this yeast resulted in:

- Increased Production : Strains produced up to 2.0 g/L of citramalate within 48 hours, showcasing a yield improvement over plasmid-based systems .

- Stress Tolerance : This yeast exhibited remarkable tolerance to industrial stresses, making it suitable for large-scale bioproduction .

Synthesis of Methacrylic Acid

The catalytic conversion of this compound to methacrylic acid has been extensively studied due to its potential in producing polymers like poly(methyl methacrylate). Key findings include:

- Catalytic Efficiency : The use of heterogeneous catalysts such as palladium and platinum significantly improved the selectivity towards methacrylic acid while minimizing by-products .

- Process Optimization : Reaction conditions including temperature and acidity were optimized to enhance the decarboxylation and dehydration processes necessary for converting citramalate to methacrylic acid .

Data Table: Summary of Research Findings

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Wu et al. (2023) | Fermentation | Achieved 91% yield from engineered E. coli |

| Wu et al. (2023) | Catalytic Conversion | Optimized conditions for methacrylic acid synthesis |

| NCBI (2023) | Yeast Engineering | Produced 2 g/L citramalate in low pH conditions |

Mechanism of Action

The mechanism of action of (+/-)-Potassium citramalate monohydrate involves the enzyme citramalate synthase, which catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate . This pathway contributes to the biosynthesis of isoleucine and other important compounds in microorganisms and plants .

Comparison with Similar Compounds

Potassium Salts of Related Organic Acids

Key Differences :

- Structural Backbone: Citramalate derivatives feature a methyl-branched dicarboxylate, whereas cyanochloranilate includes a chloranilic acid core with cyano groups . Citrate lacks the methyl branch but has three carboxyl groups, enabling higher buffering capacity .

- Applications: Citramalate is primarily used in metabolic pathway engineering (e.g., 1-propanol production in E. coli ), while citrate is a food preservative, and thienopyridone salts target medical therapies .

Enantiomeric Forms: (R)-Citramalate vs. Racemic Mixture

Functional Impact :

Malic Acid Analogs

| Compound | Structure | Key Role |

|---|---|---|

| Citramalic Acid | β-methyl-branched | Inhibits malic acid production |

| Malic Acid | Linear C₄ dicarboxylate | Central to TCA cycle, food additive |

Comparison of Potassium Salts :

- Solubility : Both salts are water-soluble, but citramalate’s methyl group may reduce crystallinity compared to malate.

- Metabolic Role: Malate is a TCA cycle intermediate, while citramalate is a non-canonical metabolite used in engineered pathways .

Metabolic Engineering

- Overexpression of citramalate pathways in E.

- LeuA knockout strains prevent 2KB conversion to 1-butanol, highlighting citramalate’s role as a metabolic node .

Industrial and Pharmaceutical Use

- Commercial pricing varies widely: 1g of (±)-potassium citramalate monohydrate costs ~¥1,199.90 (Aladdin) vs. ~¥980.00 (Chemodex) .

Q & A

Q. What are the standard methods for synthesizing (±)-potassium citramalate monohydrate, and how can purity be validated?

- Methodological Answer : (±)-Potassium citramalate monohydrate is typically synthesized via neutralization of citramalic acid with potassium hydroxide, followed by crystallization. Purity validation involves:

- HPLC analysis (C18 column, mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to confirm ≥95% purity .

- Thermogravimetric analysis (TGA) to verify monohydrate stability, with a mass loss of ~7.4% at 100–150°C corresponding to water removal .

- Elemental analysis (e.g., ICP-OES) for potassium content verification (target: ~32.2% K⁺ by weight) .

Q. How is (±)-potassium citramalate monohydrate characterized structurally?

- Methodological Answer : Structural characterization employs:

- FTIR spectroscopy : Peaks at 3400 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (asymmetric COO⁻ stretch), and 1400 cm⁻¹ (symmetric COO⁻ stretch) confirm hydration and carboxylate groups .

- XRD : Amorphous or low-crystallinity patterns are typical, as seen in similar potassium carboxylates .

- NMR (¹H and ¹³C) : For aqueous solutions, δ 1.4 ppm (CH₃), δ 2.6 ppm (CH₂), and δ 4.1 ppm (C–OH) in ¹H NMR .

Q. What are the storage and solubility requirements for (±)-potassium citramalate monohydrate in experimental settings?

- Methodological Answer :

- Storage : Store at –20°C in airtight containers to prevent deliquescence. In solvent (e.g., DMSO), freeze at –80°C for ≤2 years .

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 50–60 |

| DMSO | 10–15 |

| Ethanol | <5 |

| Data sourced from stability studies . |

Q. How can researchers confirm the role of (±)-potassium citramalate in metabolic pathways like the TCA cycle?

- Methodological Answer :

- Enzyme inhibition assays : Citramalate inhibits malate dehydrogenase (MDH); measure NADH oxidation at 340 nm with/without citramalate .

- Isotopic labeling : Use ¹³C-labeled glucose in microbial cultures (e.g., E. coli) and track citramalate production via LC-MS .

Advanced Research Questions

Q. How can microbial systems (e.g., Aspergillus niger) be engineered for enhanced citramalate production using (±)-potassium citramalate as a precursor?

- Methodological Answer :

- Transcriptome-guided pathway engineering : Overexpress citramalate synthase (cimA) and putative exporters (e.g., citT homologs) in A. niger to increase yield by 2-fold .

- Fed-batch fermentation : Optimize pH (6.5–7.0) and potassium ion concentration (≤50 mM) to avoid feedback inhibition .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for (±)-potassium citramalate monohydrate?

- Methodological Answer :

- Controlled humidity studies : Use dynamic vapor sorption (DVS) to assess hygroscopicity under varying RH (10–90%). Deliquescence typically occurs at RH >75% .

- High-resolution mass spectrometry (HRMS) : Detect degradation products (e.g., citraconate) in aged samples stored at –20°C vs. –80°C .

Q. How does (±)-potassium citramalate monohydrate interact with mitochondrial enzymes in disease models (e.g., optic neuropathy)?

- Methodological Answer :

- Mitochondrial isolation assays : Treat HEK293 cells with 1–10 mM citramalate and measure aconitase 2 activity via citrate/isocitrate conversion rates .

- CRISPR-Cas9 knockout models : Generate ACO2⁻/⁻ cells and rescue with citramalate supplementation; monitor ROS levels via DCFH-DA staining .

Q. What chromatographic methods improve sensitivity in quantifying (±)-potassium citramalate in complex matrices?

- Methodological Answer :

- Ion-pair HPLC : Use 5 mM tetrabutylammonium bromide in 20 mM phosphate buffer (pH 3.0) with UV detection at 210 nm (LOD: 0.1 µg/mL) .

- LC-MS/MS (MRM mode) : Transition m/z 241 → 97 (CE: –25 eV) for citramalate, with deuterated internal standards (e.g., d₃-citramalate) .

Q. How can (±)-potassium citramalate monohydrate be formulated for in vivo studies to enhance bioavailability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.